molecular formula C6H12N2O2S B6495936 (but-3-yn-1-yl)(dimethylsulfamoyl)amine CAS No. 1341346-12-0

(but-3-yn-1-yl)(dimethylsulfamoyl)amine

Cat. No.: B6495936
CAS No.: 1341346-12-0
M. Wt: 176.24 g/mol
InChI Key: GEPXOFBWESZNJU-UHFFFAOYSA-N
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Description

(but-3-yn-1-yl)(dimethylsulfamoyl)amine is a chemical compound with the molecular formula C₆H₁₁NO₂S It is characterized by the presence of a but-3-yn-1-yl group attached to a dimethylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (but-3-yn-1-yl)(dimethylsulfamoyl)amine typically involves the reaction of but-3-yn-1-amine with dimethylsulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(but-3-yn-1-yl)(dimethylsulfamoyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(but-3-yn-1-yl)(dimethylsulfamoyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (but-3-yn-1-yl)(dimethylsulfamoyl)amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (but-3-yn-1-yl)(methylsulfamoyl)amine
  • (prop-2-yn-1-yl)(dimethylsulfamoyl)amine
  • (but-3-yn-1-yl)(ethylsulfamoyl)amine

Uniqueness

(but-3-yn-1-yl)(dimethylsulfamoyl)amine stands out due to its specific structural configuration, which imparts unique reactivity and potential biological activities. Compared to similar compounds, it offers a distinct balance of stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(dimethylsulfamoylamino)but-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-4-5-6-7-11(9,10)8(2)3/h1,7H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPXOFBWESZNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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